2-((6-Chloro-4-phenylquinazolin-2-yl)thio)-1-morpholinoethanone
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Overview
Description
2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a quinazoline core, a morpholine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one typically involves multiple stepsThe sulfanyl group is then attached to the quinazoline ring, and finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The sulfanyl group may enhance binding affinity, while the morpholine ring can improve solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-4-phenylquinazolin-2-yl)-N-methylhydrazine-1-carbothioamide
- N’-(6-chloro-4-phenylquinazolin-2-yl)-2-morpholin-4-ylacetohydrazide
- 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
Uniqueness
2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is unique due to its combination of a quinazoline core, a sulfanyl group, and a morpholine ring. This combination imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C20H18ClN3O2S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-6-7-17-16(12-15)19(14-4-2-1-3-5-14)23-20(22-17)27-13-18(25)24-8-10-26-11-9-24/h1-7,12H,8-11,13H2 |
InChI Key |
JBQILUSKPXOSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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